molecular formula C6H6BrN3O2 B2946958 6-Bromo-n-methyl-3-nitropyridin-2-amine CAS No. 924293-34-5

6-Bromo-n-methyl-3-nitropyridin-2-amine

Cat. No.: B2946958
CAS No.: 924293-34-5
M. Wt: 232.037
InChI Key: MRAXDUSASHBAQX-UHFFFAOYSA-N
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Description

6-Bromo-n-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6BrN3O2. It is a brominated nitropyridine derivative, characterized by the presence of a bromine atom, a nitro group, and a methylated amine group on a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-n-methyl-3-nitropyridin-2-amine typically involves the bromination of n-methyl-3-nitropyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-n-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-n-methyl-3-nitropyridin-2-amine is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-Bromo-n-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-n-methyl-3-nitropyridin-2-amine
  • 6-Bromo-2-nitropyridin-3-amine
  • 2-amino-3-bromo-5-nitropyridine
  • 3-nitropyridin-2-amine

Uniqueness

6-Bromo-n-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-bromo-N-methyl-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAXDUSASHBAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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